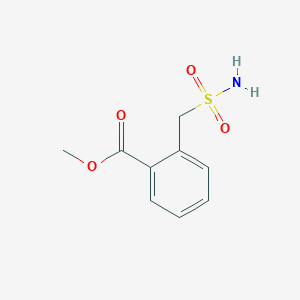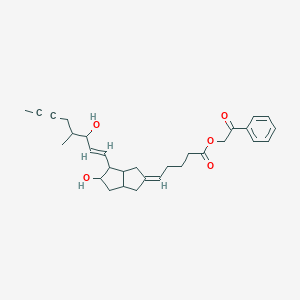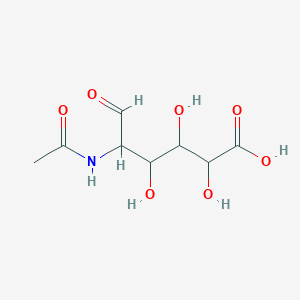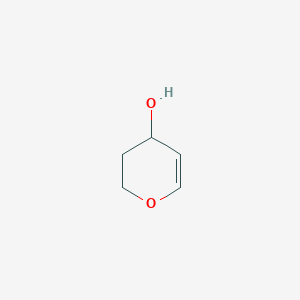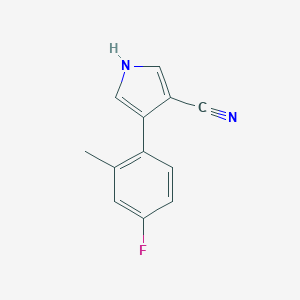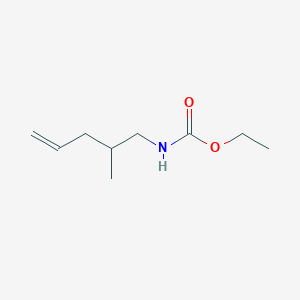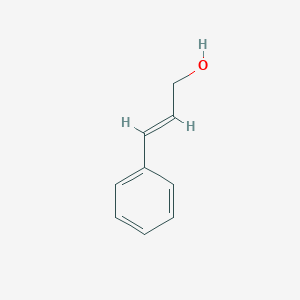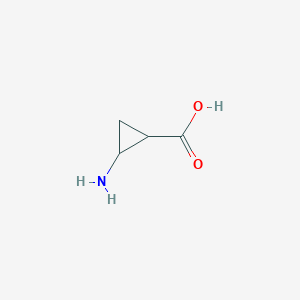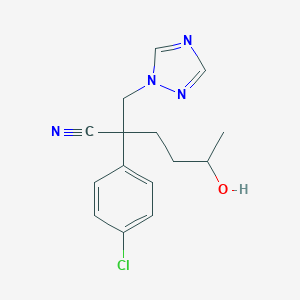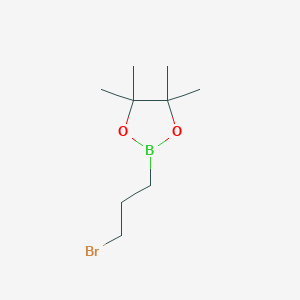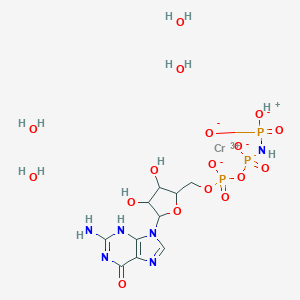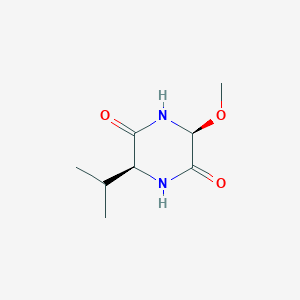
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI), also known as Ro 31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling and regulation. PKC has been implicated in the development and progression of various diseases, including cancer, diabetic complications, and cardiovascular diseases. Therefore, 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been proposed as a potential therapeutic agent for these diseases.
Wirkmechanismus
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation, angiogenesis, and inflammation.
Biochemical and physiological effects:
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary before using 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in lab experiments.
Zukünftige Richtungen
For research include developing more potent and selective PKC inhibitors, evaluating the combination therapy with other drugs, and exploring the potential therapeutic applications of 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in other diseases.
Synthesemethoden
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 can be synthesized by reacting 3-methoxy-6-(1-methylethyl)indole with maleic anhydride in the presence of a catalyst, followed by cyclization with piperazine. The final product is obtained by selective reduction of the double bond in the maleimide ring.
Eigenschaften
CAS-Nummer |
122170-10-9 |
|---|---|
Produktname |
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) |
Molekularformel |
C8H14N2O3 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8-/m0/s1 |
InChI-Schlüssel |
PRKXAXOXJPZEJR-XNCJUZBTSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)OC |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



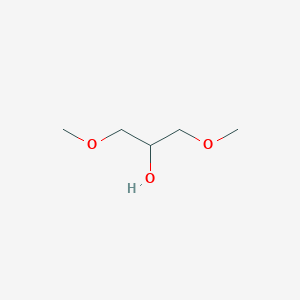
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
